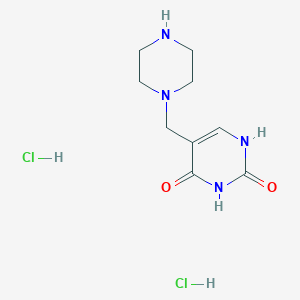

5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione dihydrochloride

Beschreibung

Chemical Identity:

5-(Piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione dihydrochloride (CAS: 1351612-06-0) is a pyrimidine-dione derivative with a piperazine-methyl substituent at the 5-position. Its molecular formula is C₉H₁₆Cl₂N₄O₂, and molecular weight is 283.15 g/mol . The compound is typically synthesized via condensation reactions between aldehydes and uracil derivatives under acidic conditions, as seen in analogous synthetic strategies for bis(pyrimidine-diones) . The dihydrochloride salt form enhances solubility and stability for pharmaceutical applications.

Eigenschaften

IUPAC Name |

5-(piperazin-1-ylmethyl)-1H-pyrimidine-2,4-dione;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2.2ClH/c14-8-7(5-11-9(15)12-8)6-13-3-1-10-2-4-13;;/h5,10H,1-4,6H2,(H2,11,12,14,15);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSXWDSLIEPPCNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CNC(=O)NC2=O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione dihydrochloride typically involves the reaction of piperazine with a pyrimidine derivative under specific conditions. One common method involves the use of ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate as a starting material. The reaction is carried out in the presence of potassium carbonate (K₂CO₃) in chloroform (CHCl₃) at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione dihydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Wirkmechanismus

The mechanism of action of 5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by its substituents. Key analogues include:

*Estimated based on molecular formula.

Key Observations :

- Piperazine vs.

- Dimerization: Bis(pyrimidine-diones) () exhibit enhanced antiviral activity compared to monomers, likely due to dual binding interactions .

- Lipophilicity : The addition of a methyl group at C6 () increases molecular weight and lipophilicity, which may improve blood-brain barrier penetration .

Physicochemical and Spectroscopic Properties

- Spectroscopic Data : Uracil-5-sulfonamides () share the pyrimidine-dione core. Their DFT-calculated NMR and UV-Vis spectra (B3LYP/6-311+G(2d,p)) correlate with experimental data, suggesting similar methodologies could validate the target compound’s structure .

- Stability : Hydrophilic-lipophilic balance in bis(pyrimidine-diones) () improves stability, a trait likely shared by the dihydrochloride salt form of the target compound .

Biologische Aktivität

5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione dihydrochloride is a compound belonging to the pyrimidine class, known for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the IUPAC name 5-(piperazin-1-ylmethyl)-1H-pyrimidine-2,4-dione and is characterized by a piperazine moiety attached to a pyrimidine skeleton. Its chemical structure can be represented as follows:

- Molecular Formula : C9H14N4O2·2HCl

- Molecular Weight : 240.15 g/mol

Antimicrobial Activity

Research indicates that 5-(piperazin-1-ylmethyl)pyrimidine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that these compounds are effective against both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that the compound displayed enhanced activity against Staphylococcus aureus and Escherichia coli, with growth inhibition observed at concentrations as low as 200 µg/mL .

| Concentration (µg/mL) | S. aureus Inhibition | E. coli Inhibition |

|---|---|---|

| 200 | Moderate | Moderate |

| 400 | High | High |

| 800 | Complete | Complete |

Anticancer Potential

The anticancer activity of this compound has also been investigated. In various cell lines including MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colon cancer), the compound demonstrated potent cytotoxic effects. For example, a derivative of this compound showed an IC50 value of 0.03 µM against A549 cells, indicating strong anticancer potential .

The mechanism by which this compound exerts its biological effects is thought to involve the modulation of key enzymes and receptors in target cells. Specifically, it may interact with DNA or RNA synthesis pathways and inhibit certain enzymes critical for cell proliferation .

Study on Antimicrobial Activity

In a systematic evaluation of several pyrimidine derivatives, researchers found that modifications in the piperazine ring significantly influenced antimicrobial efficacy. The study highlighted that compounds with electron-rich substituents on the piperazine ring showed improved antibacterial activity compared to their counterparts .

Study on Anticancer Effects

A recent study focused on the anticancer properties of this compound revealed that it could induce apoptosis in cancer cells through the activation of caspase pathways. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers in treated cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.